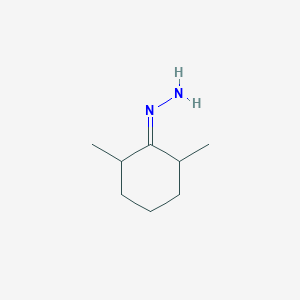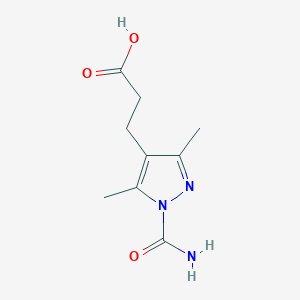![molecular formula C12H16N2O4 B14360371 4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid CAS No. 92848-44-7](/img/structure/B14360371.png)
4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a diethylcarbamoyl group attached to an amino group, which is further connected to a hydroxybenzoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Amidation: The carboxyl group of salicylic acid is converted to an amide by reacting with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.
Automated Purification: Employing automated purification systems to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving concentrated sulfuric acid (H2SO4) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Binding Interactions: The diethylcarbamoyl group may enhance binding affinity to target proteins, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminosalicylic Acid: An antibiotic used to treat tuberculosis.
2-Hydroxybenzoic Acid (Salicylic Acid): A precursor in the synthesis of aspirin and other pharmaceuticals.
N-(2-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
Uniqueness
4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the diethylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92848-44-7 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
4-(diethylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-3-14(4-2)12(18)13-8-5-6-9(11(16)17)10(15)7-8/h5-7,15H,3-4H2,1-2H3,(H,13,18)(H,16,17) |
InChI-Schlüssel |
HFIVEFITGWPNNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)


![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)


![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)

![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
